molecular formula C12H20O2S B15325764 2-(Propylthio)spiro[3.4]octane-2-carboxylic acid

2-(Propylthio)spiro[3.4]octane-2-carboxylic acid

Cat. No.: B15325764
M. Wt: 228.35 g/mol
InChI Key: NHDFDUFLHLEMMD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propylthio)spiro[3.4]octane-2-carboxylic acid typically involves the formation of the spirocyclic core followed by the introduction of the propylthio and carboxylic acid groups. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. Subsequent functionalization steps introduce the propylthio and carboxylic acid groups .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions and purification techniques. This ensures high yield and purity, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Propylthio)spiro[3.4]octane-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Propylthio)spiro[3.4]octane-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Propylthio)spiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The propylthio group can interact with thiol-containing enzymes or proteins, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.4]octane-2-carboxylic acid: Lacks the propylthio group, making it less reactive in certain chemical reactions.

    2-(Methylthio)spiro[3.4]octane-2-carboxylic acid: Contains a methylthio group instead of a propylthio group, leading to different reactivity and properties.

    2-(Ethylthio)spiro[3.4]octane-2-carboxylic acid: Contains an ethylthio group, which also affects its chemical behavior.

Uniqueness

2-(Propylthio)spiro[3.4]octane-2-carboxylic acid is unique due to the presence of the propylthio group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H20O2S

Molecular Weight

228.35 g/mol

IUPAC Name

2-propylsulfanylspiro[3.4]octane-2-carboxylic acid

InChI

InChI=1S/C12H20O2S/c1-2-7-15-12(10(13)14)8-11(9-12)5-3-4-6-11/h2-9H2,1H3,(H,13,14)

InChI Key

NHDFDUFLHLEMMD-UHFFFAOYSA-N

Canonical SMILES

CCCSC1(CC2(C1)CCCC2)C(=O)O

Origin of Product

United States

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